N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-5-26-17-11-9-16(10-12-17)20(25)24(14-13-23(3)4)21-22-19-15(2)7-6-8-18(19)27-21;/h6-12H,5,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAXBRKFFOOGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, which are key mediators of inflammation. The downstream effects include a reduction in inflammation and associated pain.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.
Biological Activity
N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications due to its structural properties and biological activities. This compound belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.93 g/mol. Its structure features a benzothiazole moiety, which is known for its role in various biological activities.
Anti-Cancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anti-cancer properties. In particular, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cell Viability Assays : MTT assays conducted on lung cancer cell lines (A549) demonstrated that certain derivatives exhibit enhanced cell viability compared to controls, suggesting a potential for selective cytotoxicity against cancer cells .
- Mechanism of Action : The mechanism underlying the anti-cancer effects may involve the induction of apoptosis and inhibition of proliferation pathways, although specific pathways for this compound require further investigation.
Anti-Microbial Activity
Benzothiazole derivatives are also recognized for their anti-microbial properties. Studies have shown that compounds in this category can inhibit the growth of various pathogens, including bacteria and protozoa:
- Entamoeba histolytica Inhibition : A series of hydrazone hybrids containing dimethylaminoethoxy groups demonstrated significant antiamoebic activity against E. histolytica, indicating that similar structural motifs may enhance the efficacy of this compound .
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Benzothiazole derivatives have been investigated for their ability to modulate dopamine receptors, particularly D4R, which is implicated in cognitive functions and neuropsychiatric disorders:
- Binding Affinity : Research has shown that some benzothiazole analogues exhibit high binding affinity for D4R (K_i ≤ 6.9 nM), suggesting their potential use in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Case Studies
- Study on Anti-Cancer Properties : A study focusing on various benzothiazole derivatives found that modifications to the benzothiazole structure could significantly enhance their cytotoxic effects on cancer cell lines. The study concluded that further exploration into structure-activity relationships (SAR) could lead to the development of more effective anti-cancer agents.
- Neuropharmacological Study : Another investigation into the neuropharmacological properties of benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring could increase selectivity towards dopamine receptors, enhancing potential therapeutic applications in neuropsychiatric disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Substituent Position and Electronic Effects: The 4-ethoxy group on the benzamide ring in the target compound introduces electron-donating effects, which may stabilize aromatic interactions with biological targets. The methylthio group in is more lipophilic than ethoxy or sulfonyl groups, impacting pharmacokinetic properties like absorption and metabolism .
Side Chain Modifications: The dimethylaminoethyl side chain is common across all three compounds, suggesting a design strategy to balance solubility (via protonation) and membrane permeability.
Impact of Salt Forms: Hydrochloride salts in all compounds improve aqueous solubility, critical for intravenous administration or oral bioavailability .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this benzamide hydrochloride derivative?
- The synthesis typically involves multi-step reactions, including amide coupling and salt formation. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt to enhance efficiency and reduce racemization, as demonstrated in thiazole-carboxamide syntheses .
- Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., from methanol) improves purity .
- Salt formation : Hydrochloride salts are formed by treating the free base with HCl gas or aqueous HCl in a controlled environment to ensure stoichiometric equivalence .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions and detecting impurities. For example, dimethylaminoethyl protons appear as broad singlets (~δ 2.2–3.0 ppm), while aromatic protons in the benzothiazole ring resonate at δ 7.0–8.5 ppm .
- ESI-MS : Validates molecular weight and salt adducts (e.g., [M+H]+ and [M+Cl]– peaks) .
- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and tertiary amine N–H bonds (~3300 cm⁻¹) .
Q. How does the hydrochloride salt form influence solubility and formulation for in vitro assays?
- The hydrochloride salt enhances aqueous solubility, critical for biological testing. Solubility should be tested in buffered solutions (pH 4–7.4) using UV-Vis or HPLC quantification. Precipitation at physiological pH may require co-solvents (e.g., DMSO ≤1%) .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Bioisosteric replacement : Substitute the 4-methylbenzo[d]thiazole moiety with pyrimidine or triazole rings to assess impact on target binding .
- Metabolic stability assays : Use liver microsomes to evaluate if the dimethylaminoethyl group undergoes N-demethylation, which could alter activity .
- Crystallography : If available, compare X-ray structures of analogs (e.g., nitazoxanide derivatives) to identify critical hydrogen bonds or steric clashes .
Q. How can researchers design in vivo pharmacokinetic studies for this compound?
- Dosing routes : Intravenous administration (for bioavailability studies) vs. oral gavage (for therapeutic potential).
- Analytical methods : LC-MS/MS for plasma quantification, with LOQ ≤1 ng/mL. Monitor metabolites like de-ethylated or oxidized derivatives .
- Tissue distribution : Radiolabel the compound (e.g., ³H/¹⁴C) to track accumulation in target organs (e.g., liver, brain) .
Q. What experimental approaches address conflicting results in enzyme inhibition assays?
- Enzyme source standardization : Use recombinant enzymes (e.g., PFOR for anaerobic pathogens) to minimize batch variability .
- IC50 determination : Perform dose-response curves in triplicate with positive controls (e.g., nitazoxanide for PFOR inhibition) .
- Off-target screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to rule out nonspecific inhibition .
Methodological Notes
- Contradiction management : If SAR data conflicts (e.g., potency vs. toxicity), employ orthogonal assays (e.g., SPR for binding affinity vs. cytotoxicity in HEK293 cells) .
- Synthetic pitfalls : Avoid over-reliance on Boc-protected intermediates, which may require harsh deprotection conditions (e.g., TFA) that degrade the benzothiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
